![molecular formula C9H15Br B2811793 2-(2-Bromoethyl)spiro[3.3]heptane CAS No. 2137790-92-0](/img/structure/B2811793.png)
2-(2-Bromoethyl)spiro[3.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromoethyl)spiro[3.3]heptane is a chemical compound that has garnered attention due to its unique spirocyclic structure. The spiro[3.3]heptane core consists of two cyclobutane rings sharing a single carbon atom, creating a rigid and non-planar framework. This structural feature imparts distinct physicochemical properties, making it a valuable scaffold in medicinal chemistry and other scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)spiro[3.3]heptane typically involves the alkylation of spiro[3.3]heptane derivatives. One common method includes the reaction of spiro[3.3]heptane with 2-bromoethanol in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Bromoethyl)spiro[3.3]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromoethyl group can yield the corresponding ethyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products:
- Substitution reactions yield various substituted spiro[3.3]heptane derivatives.
- Oxidation reactions produce alcohols or ketones.
- Reduction reactions result in ethyl derivatives.
Aplicaciones Científicas De Investigación
2-(2-Bromoethyl)spiro[3.3]heptane has diverse applications in scientific research:
Medicinal Chemistry: The spiro[3.3]heptane scaffold is explored as a bioisostere for benzene rings in drug design, potentially improving drug properties and efficacy.
Biological Studies: The compound’s unique structure allows it to interact with biological targets in novel ways, making it a valuable tool in studying protein-ligand interactions and enzyme mechanisms.
Material Science: Its rigid and non-planar structure can be utilized in the design of advanced materials with specific mechanical and electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromoethyl)spiro[3.3]heptane depends on its specific application. In medicinal chemistry, it may act as a bioisostere, mimicking the behavior of benzene rings in biological systems. The compound can interact with molecular targets such as enzymes, receptors, or proteins, influencing their activity and function. The non-planar structure of spiro[3.3]heptane allows for unique binding interactions, potentially enhancing the compound’s efficacy and selectivity .
Comparación Con Compuestos Similares
Spiro[3.3]heptane: The parent compound, featuring the same spirocyclic core without the bromoethyl group.
Bicyclo[1.1.1]pentane: Another rigid, non-planar scaffold used as a bioisostere for benzene rings.
Cubane: A highly strained, cubic structure also explored as a benzene bioisostere.
Uniqueness: 2-(2-Bromoethyl)spiro[3.3]heptane stands out due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity. The presence of the bromoethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Propiedades
IUPAC Name |
2-(2-bromoethyl)spiro[3.3]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br/c10-5-2-8-6-9(7-8)3-1-4-9/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOQCTVKBNHGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
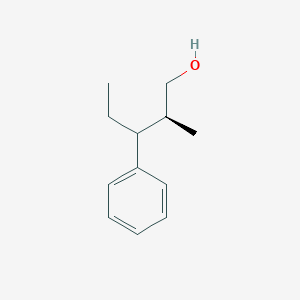
![5-(allylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2811711.png)
![methyl (2E)-3-(dimethylamino)-2-[(E)-[(4-methoxyphenyl)methylidene]amino]prop-2-enoate](/img/structure/B2811712.png)
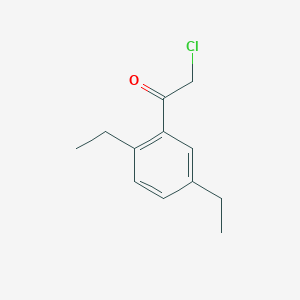
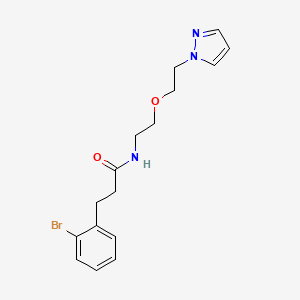
![3-[3-(Dimethylamino)propylamino]propanamide;oxalic acid](/img/structure/B2811717.png)
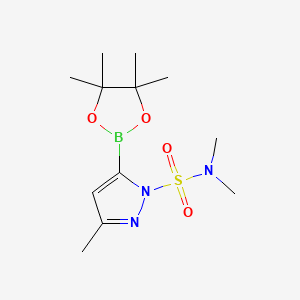
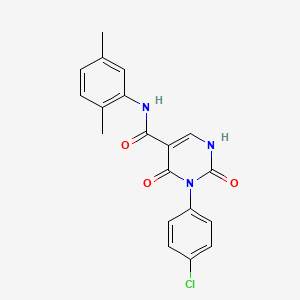
![7-(Azepan-1-yl)-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2811721.png)
![3,3-Dimethyl-1-(3-[3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-YL]phenyl)-2-azetanone](/img/structure/B2811722.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2811723.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2811729.png)
![4-[(5-fluoropyrimidin-2-yl)oxy]-N-(propan-2-yl)piperidine-1-carboxamide](/img/structure/B2811731.png)
